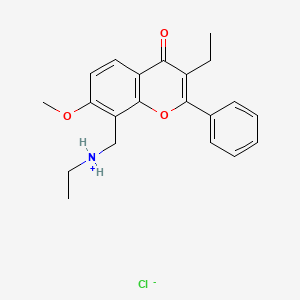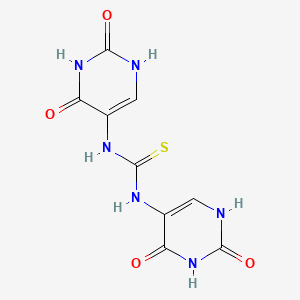
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is a compound with the molecular formula C9H8N6O4S. It is a derivative of thiourea and pyrimidine, characterized by the presence of two pyrimidine rings attached to a central thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea typically involves the reaction of thiourea with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The pyrimidine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine rings .
Wissenschaftliche Forschungsanwendungen
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea involves its interaction with biological macromolecules, such as DNA and proteins. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzymatic activities and disruption of cellular processes. Its ability to intercalate into DNA strands makes it a potential candidate for anticancer therapies, as it can prevent DNA replication and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
Compared to other bisthiourea derivatives, 1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea is unique due to the presence of pyrimidine rings, which enhance its ability to interact with biological targets and exhibit a broader range of biological activities. The pyrimidine moiety also contributes to its stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
7497-65-6 |
|---|---|
Molekularformel |
C9H8N6O4S |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
1,3-bis(2,4-dioxo-1H-pyrimidin-5-yl)thiourea |
InChI |
InChI=1S/C9H8N6O4S/c16-5-3(1-10-7(18)14-5)12-9(20)13-4-2-11-8(19)15-6(4)17/h1-2H,(H2,12,13,20)(H2,10,14,16,18)(H2,11,15,17,19) |
InChI-Schlüssel |
YPENQIUYDOYXEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)NC(=S)NC2=CNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
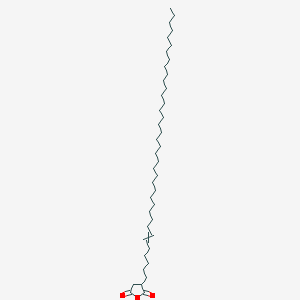
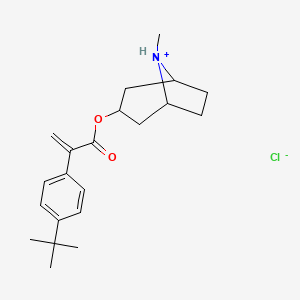
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
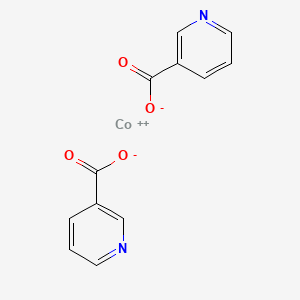
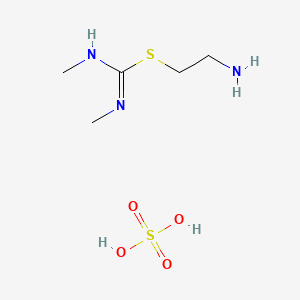
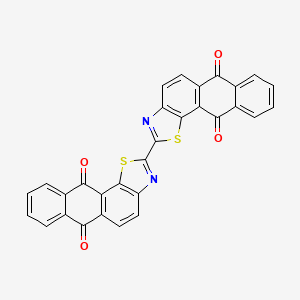
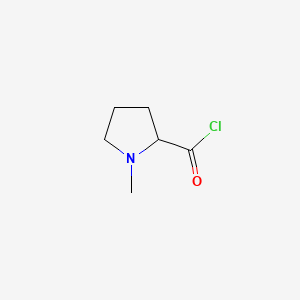
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
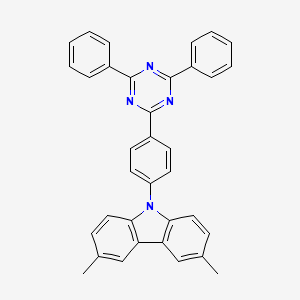

![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)

